molecular formula C7H10N2O B2855426 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole CAS No. 2172599-51-6

1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole

Cat. No.: B2855426
CAS No.: 2172599-51-6
M. Wt: 138.17
InChI Key: UPXXCPZCMNKBOK-UHFFFAOYSA-N
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Description

1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole is a heterocyclic compound with a unique structure that combines elements of both pyran and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole typically involves the reaction between pyran and imidazole derivatives. One common method is the cyclization of appropriate precursors under controlled conditions. The specific synthetic route can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds .

Scientific Research Applications

1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells .

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A simpler imidazole compound with a wide range of applications.

    1-methyl-1H-imidazole: Similar in structure but lacks the pyran ring.

    1,4,6,7-tetrahydropyrano[3,4-d]imidazole: Lacks the methyl group at the 1-position.

Uniqueness

1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole is unique due to its combined pyran and imidazole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

1-methyl-6,7-dihydro-4H-pyrano[3,4-d]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-5-8-6-4-10-3-2-7(6)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXXCPZCMNKBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172599-51-6
Record name 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole
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